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Compound Identification and Background

Laduviglusib, commonly known in research settings as CHIR-99021, CT-99021, or CT99021, is a

synthetically derived small molecule organic compound that functions as a highly selective and potent ATP-

competitive inhibitor. The compound has been assigned the International Nonproprietary Name (INN)

Laduviglusib following its submission to the World Health Organization, reflecting its developmental status

as a pharmacological agent. With a molecular weight of 464.1 g/mol for the free base form and 501.8 g/mol

for the monohydrochloride salt, this aminopyrimidine derivative has emerged as a critical research tool in

chemical biology and drug discovery pipelines. [1] [2]

The compound's significance in biomedical research stems from its precise targeting of glycogen synthase

kinase-3 (GSK-3), a constitutively active serine/threonine kinase that functions as a critical node in multiple

cellular signaling pathways. First described in the early 2000s, CHIR-99021 has become one of the most

extensively characterized GSK-3 inhibitors in experimental biology, with applications spanning from stem

cell reprogramming and directed differentiation to investigation of metabolic disorders and neurological

conditions. Its drug-like properties and favorable pharmacological profile have maintained its position as

a gold standard GSK-3 inhibitor in experimental therapeutics. [1] [3] [4]
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Structural Characteristics and Physicochemical
Properties

Molecular Structure Analysis

The molecular structure of Laduviglusib features a complex heteroaromatic system with several

distinctive components that contribute to its biological activity and physicochemical behavior. The core

structure consists of multiple nitrogen-containing rings that facilitate interactions with the ATP-binding

pocket of GSK-3 isoforms. Key structural elements include: [1]

A pyrimidine core that serves as the central scaffold for molecular recognition
Dichlorophenyl substituents that contribute to hydrophobic interactions within the kinase binding

pocket
An aminopyridine moiety that enhances solubility and participates in hydrogen bonding

A nitrile group (-C≡N) that improves membrane permeability and influences electronic distribution

The systematic name and atomic connectivity are formally represented in the canonical SMILES notation:

N#Cc1ccc(nc1)NCCNc1ncc(c(n1)c1ccc(cc1Cl)Cl)c1ncc([nH]1)C. This string encodes the

complete two-dimensional structural information, including the stereochemical features that define its

bioactive conformation. The International Chemical Identifier (InChI) provides an alternative

representation: InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-

20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-

5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32), which enables precise database

searching and chemical structure validation. [1]

Physicochemical Profile

Laduviglusib exhibits a balanced profile of molecular properties that contribute to its utility as both a

research compound and investigational therapeutic candidate. Comprehensive analysis of its

physicochemical parameters reveals the following characteristics: [1]

Table 1: Physicochemical Properties of Laduviglusib
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Property Value Significance

Molecular Weight 464.1 g/mol (free
base)

Optimal for cell permeability and target
engagement

Hydrogen Bond Donors 3 Facilitates specific interactions with kinase
domain

Hydrogen Bond Acceptors 7 Enhances aqueous solubility and binding
affinity

Rotatable Bonds 7 Contributes to molecular flexibility and
conformation

Topological Polar Surface
Area

115.2 Å² Indicates moderate membrane permeability

XLogP 4.16 Suggests moderate lipophilicity

Lipinski's Rule of Five
Violations

0 Predicts favorable drug-likeness and oral

bioavailability

This combination of properties places Laduviglusib within the desirable chemical space for drug-like

molecules, with no violations of Lipinski's Rule of Five, predicting favorable absorption and permeability

characteristics. The compound's moderate lipophilicity (XLogP = 4.16) balances membrane penetration

with adequate aqueous solubility for experimental applications. The topological polar surface area of 115.2

Å² falls within ranges associated with reasonable cell permeability, while the multiple hydrogen bond donors

and acceptors facilitate specific molecular recognition in the kinase ATP-binding pocket. [1]

Mechanism of Action and Signaling Pathway
Modulation

GSK-3 Inhibition and Wnt Pathway Activation
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Laduviglusib functions primarily through potent and selective inhibition of both isoforms of glycogen

synthase kinase-3 (GSK-3α and GSK-3β), with slightly greater potency against the GSK-3β isoform.

Biochemical assays demonstrate half-maximal inhibitory concentration (IC50) values of 10 nM for GSK-

3α and 6.7 nM for GSK-3β in cell-free systems, indicating strong target engagement at nanomolar

concentrations. The compound exhibits remarkable selectivity, showing >500-fold selectivity for GSK-3

over its closest homologs CDC2 and ERK2, as well as minimal cross-reactivity with a broad panel of other

kinases and non-kinase enzymes. This selective profile makes it an exceptionally clean chemical probe for

dissecting GSK-3-specific functions in complex biological systems. [3] [4] [2]

The inhibition of GSK-3 by Laduviglusib has profound effects on intracellular signaling cascades, most

notably serving as a functional activator of the Wnt/β-catenin pathway. Under basal conditions, GSK-3

phosphorylates β-catenin as part of a multiprotein destruction complex, targeting it for proteasomal

degradation. When GSK-3 activity is inhibited by Laduviglusib, β-catenin accumulates in the cytoplasm and

translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF)

transcription factors to activate expression of Wnt-responsive genes. This mechanism underlies many of the

compound's observed effects in stem cell biology, development, and disease models. [1] [4]
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Figure 1: Laduviglusib activates Wnt/β-catenin signaling by inhibiting GSK-3, preventing β-catenin

degradation and enabling target gene expression.

Downstream Cellular Consequences

The activation of Wnt signaling through GSK-3 inhibition produces diverse cellular effects that vary by

biological context and cell type. In stem cells and progenitor populations, Laduviglusib promotes self-

renewal and pluripotency by maintaining the expression of core transcription factors such as Nanog and

Oct4. In differentiating systems, precisely timed application can direct lineage specification, particularly

toward mesodermal fates including cardiomyocytes. The compound also influences cellular metabolism,

enhancing glucose uptake and glycogen synthesis through mechanisms that parallel insulin action.
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Additionally, Laduviglusib modulates mitochondrial function and can induce protective autophagy in

stressed cells, further expanding its pleiotropic effects across biological systems. [5] [3] [4]

Quantitative Profiling and Pharmacological
Characterization

Inhibitory Potency and Selectivity

Comprehensive kinase profiling has established Laduviglusib as one of the most selective GSK-3

inhibitors available as a research tool. The compound's remarkable specificity is evidenced by its minimal

activity against a broad panel of structurally related kinases: [3] [4] [2]

Table 2: Inhibitory Profile of Laduviglusib Against Key Kinases

Target IC50 Value Cellular Assay Readouts
Biological
Consequences

GSK-3α 10 nM β-catenin stabilization (1.9-fold
increase)

Wnt pathway activation

GSK-3β 6.7 nM CREB phosphorylation modulation Altered gene expression

CDC2 8,800 nM Cell cycle progression unaffected Minimal cytotoxicity

ERK2 >10,000 nM MAPK signaling unchanged Specific pathway
modulation

Other
Kinases

Generally >1,000
nM

Broad kinase panel screening High selectivity confirmed

This exceptional selectivity profile enables researchers to attribute observed phenotypic effects specifically

to GSK-3 inhibition rather than off-target kinase effects, making Laduviglusib a preferred chemical probe

for deconvoluting GSK-3 biology in complex systems. [3] [4] [2]
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Cellular and In Vivo Pharmacological Properties

Beyond its target engagement profile, Laduviglusib demonstrates favorable cellular activity and in vivo

pharmacokinetic properties that support its utility in both basic research and translational applications:

Cellular Potency: In mouse ES-D3 embryonic stem cells, Laduviglusib inhibits proliferation with an

IC50 of 4.9 μM, while in CHO-IR cells it activates glycogen synthase with an EC50 of 0.763 μM. The

compound typically exhibits functional effects in cellular models in the 0.5-10 μM concentration

range, depending on the specific assay and cell type. [4]

Metabolic Effects: In insulin-resistant rodent models, oral administration of Laduviglusib (16-48

mg/kg) produces significant improvements in glucose tolerance, with plasma glucose reductions up to

150 mg/dL without increasing insulin secretion, suggesting direct sensitization of peripheral tissues.

[2]

Blood-Brain Barrier Penetration: Evidence from neurological studies indicates that Laduviglusib

can cross the blood-brain barrier, with demonstrated effects on central nervous system targets,

including modulation of dopamine homeostasis in striatal regions. [6] [7]

Toxicological Profile: The compound generally shows minimal cytotoxicity at functionally active

concentrations, with no significant viability reduction observed in INS-1E cells even at high

concentrations, contrasting with other GSK-3 inhibitors that show broader cellular toxicity. [2]

Experimental Applications and Methodologies

Stem Cell Preconditioning and Regenerative Medicine
Applications

A prominent application of Laduviglusib involves preconditioning of mesenchymal stem cells (MSCs) to

enhance their therapeutic potential for regenerative applications. A detailed protocol established for human

umbilical cord-derived MSCs (hucMSCs) demonstrates the methodology: [5]
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Cell Culture Conditions: hucMSCs are maintained in low glucose Dulbecco's Modified Eagle

Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100U penicillin/streptomycin,

and 2 mM L-glutamine at 37°C with 5% CO₂. [5]

Cytotoxicity Assessment: Prior to preconditioning, determine non-toxic concentrations using MTT

assay. Seed hucMSCs at 10,000 cells per well in 96-well plates, treat with Laduviglusib

concentrations (typically 3, 5, and 7 μM) for 48 hours, then add MTT solution (1 mg/mL final

concentration) and incubate for 4 hours. Dissolve formazan crystals in DMSO and measure absorbance

at 570 nm. [5]

Optimal Preconditioning Protocol: Treat hucMSCs with 5 μM Laduviglusib for 48 hours in

complete culture medium. This preconditioning enhances MSC migration capacity, proliferation

potential, and therapeutic efficacy in injury models. [5]

In Vivo Validation: In cisplatin-induced acute kidney injury models, administration of Laduviglusib-

preconditioned hucMSCs preserves renal tissue architecture, reduces epithelial cell necrosis (P ≤

0.001), diminishes cast formation (P ≤ 0.05), accelerates proliferation of injured tubular cells (P ≤

0.001), and lowers serum creatinine values (P ≤ 0.01) compared to untreated controls. [5]

In Vitro Biochemical and Cellular Assays

For standard in vitro applications, researchers should follow established protocols for compound preparation

and cellular treatment:

Stock Solution Preparation: Dissolve Laduviglusib in DMSO to prepare 10-100 mM stock

solutions. For the hydrochloride salt form, solubility in DMSO reaches 100 mg/mL (199.28 mM).

Aliquot and store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated

freeze-thaw cycles. [8] [2]

Working Concentration Ranges: Use final concentrations typically between 1-20 μM in cell culture

media, depending on the application. For Wnt pathway activation, 3-10 μM is generally effective. For

ameloblastoma studies, concentrations of 1μM, 10μM, and 20μM demonstrated dose-dependent effects

on proliferation and migration. [9]
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Treatment Duration: Incubation times vary by application—typically 24-72 hours for gene

expression changes, though some differentiation protocols use sequential treatment with Laduviglusib

followed by other small molecules. [8]

Functional Assays: Assess pathway activation through Western blotting for β-catenin stabilization,

qPCR for Wnt target genes (TCF7, LEF1, WNT2B), and functional readouts such as CCK-8

proliferation assays or wound healing migration assays. [9]

Functional Assessment Methods

Stock Solution Preparation
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Figure 2: Experimental workflow for Laduviglusib preparation and cellular application, culminating in

functional pathway assessment.

Research Applications and Biological Significance

Stem Cell Biology and Directed Differentiation

Laduviglusib has revolutionized multiple approaches in stem cell engineering and developmental biology.

The compound maintains pluripotency in both mouse and human embryonic stem cells under feeder-free
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conditions, allowing for more defined culture systems. In directed differentiation protocols, precisely timed

application of Laduviglusib promotes specific lineage commitment—particularly toward mesodermal

lineages such as cardiomyocytes. When combined with other small molecules like LDN-193189,

Laduviglusib enables highly efficient cardiac differentiation from extended pluripotent stem cells

(ffEPSCs), generating cardiomyocytes with improved mitochondrial function, calcium handling, and

contractility properties. These applications highlight its utility in tissue engineering and regenerative

medicine approaches. [3] [8]

Disease Modeling and Therapeutic Development

The compound's ability to modulate core signaling pathways has enabled advances in disease modeling

across multiple therapeutic areas:

Neurodegenerative Disorders: Laduviglusib reduces tau hyperphosphorylation in Alzheimer's

models, decreases neuroinflammation in Parkinson's models, and mitigates huntingtin aggregation in

Huntington's disease models, supporting its investigation as a potential neuroprotective agent.

However, recent studies also note that it can cause inactivation of tyrosine hydroxylase and dopamine

depletion in rat striatum, highlighting the complexity of its neurological effects. [6] [7]

Oncology Research: In ameloblastoma studies, Laduviglusib activates Wnt signaling, increasing

expression of TCF7, β-catenin, WNT2B, and LEF1, thereby enhancing tumor cell proliferation and

migration. This demonstrates its utility in understanding signaling drivers of tumor behavior, even as it

may promote certain cancer phenotypes. [9]

Metabolic Disease Modeling: The compound's ability to enhance glucose metabolism and improve

insulin sensitivity has made it valuable for studying insulin resistance and diabetes mechanisms. Its

glucose-lowering effects without stimulating insulin secretion present a unique profile for investigating

insulin-independent glucose disposal mechanisms. [2]

Emerging Applications and Future Directions

Recent investigations continue to expand the applications of Laduviglusib into new research domains. The

compound shows utility in organoid development and three-dimensional tissue models, particularly in
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generating engineered heart tissues (EHTs) with enhanced functional properties. In cancer stem cell biology,

Laduviglusib helps maintain stem-like properties in certain tumor populations, enabling study of therapy

resistance mechanisms. Additionally, its effects on mitochondrial function and autophagy have sparked

interest in cellular quality control pathways and their role in age-related diseases. As the compound moves

through clinical evaluation, its applications continue to diversify across experimental biology and

translational medicine. [8] [6]

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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